molecular formula C19H17N3O2 B14877963 2-(morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one

2-(morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one

Cat. No.: B14877963
M. Wt: 319.4 g/mol
InChI Key: PELFLHJNFVUUPI-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one is a complex organic compound that features a unique structure combining an indeno, phthalazinone, and morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one typically involves a multi-step process. One efficient approach is the palladium-catalyzed tandem reaction of 2-alkynylhalobenzene with 2-alkynylbenzamide in the presence of triphenylphosphine (PPh3) or tricyclohexylphosphine (PCy3) . This method yields the desired compound with good to excellent efficiency.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one is unique due to its combination of indeno, phthalazinone, and morpholine moieties, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one

InChI

InChI=1S/C19H17N3O2/c23-19-16-7-3-6-14-13-4-1-2-5-15(13)18(17(14)16)20-22(19)12-21-8-10-24-11-9-21/h1-7H,8-12H2

InChI Key

PELFLHJNFVUUPI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2

Origin of Product

United States

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